4-Butoxyphenyl 4-(pentyloxy)benzoate
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Overview
Description
4-Butoxyphenyl 4-(pentyloxy)benzoate: is an organic compound known for its unique chemical structure and properties. It is a type of ester formed from the reaction between 4-butoxyphenol and 4-pentyloxybenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxyphenyl 4-(pentyloxy)benzoate typically involves an esterification reaction. The process begins with the reaction of 4-butoxyphenol with 4-pentyloxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxyphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: 4-butoxybenzoic acid and 4-pentyloxybenzoic acid.
Reduction: 4-butoxyphenol and 4-pentyloxyphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxyphenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxyphenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding phenol and benzoic acid derivatives, which can then interact with biological pathways. The compound’s ability to form stable complexes with other molecules also plays a role in its biological activity .
Comparison with Similar Compounds
4-Pentyloxybenzoic acid: Shares a similar benzoate structure but lacks the butoxyphenyl group.
4-Butoxybenzoic acid: Similar structure but lacks the pentyloxy group.
4-Butoxyphenol: Contains the butoxy group but lacks the benzoate ester linkage.
Uniqueness: 4-Butoxyphenyl 4-(pentyloxy)benzoate is unique due to its dual substitution with butoxy and pentyloxy groups, which confer distinct chemical and physical properties. This dual substitution enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
50649-41-7 |
---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C22H28O4/c1-3-5-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-6-4-2/h8-15H,3-7,16-17H2,1-2H3 |
InChI Key |
YEHGZYFEQLKWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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